3-Amino-4-sulfanylbenzene-1-sulfonamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Amino-4-sulfanylbenzene-1-sulfonamide consists of an aniline (benzene ring with an amino group) derivatized with a sulfonamide group.Scientific Research Applications
- Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .
- Oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .
- Sulfonamides have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .
- They have been widely applied as building blocks in medical chemistry .
- Sulfonamides play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Synthesis of Organosulfur Compounds
Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides
Pharmaceutical Applications
- Given their intensive production and utilization, it was estimated that, on average, more than 20,000 tonnes of sulfonamides with bacteriostatic properties may be released into the biosphere each year .
- Consequently, sulfonamides and their metabolites have been detected in a wide diversity of environmental compartments and matrices .
- Some bacteria have developed mechanisms to cope with these bacteriostatic agents, including antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
- The sulfonamide motif has been used extensively in medicinal chemistry .
- This motif has various applications in organic synthesis, including the sulfonamide as an activating group, protecting group, leaving group, and as a molecular scaffold .
- While not directly related to “3-Amino-4-sulfanylbenzene-1-sulfonamide”, amine-functionalized metal–organic frameworks (MOFs) have been extensively explored due to their striking chemical and physical properties .
- These MOF materials are organic–inorganic hybrid porous solids built from organic linkers and inorganic metal nodes .
Environmental Impact
Synthetic Tool in Organic Chemistry
Metal-Organic Frameworks (MOFs)
properties
IUPAC Name |
3-amino-4-sulfanylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c7-5-3-4(12(8,9)10)1-2-6(5)11/h1-3,11H,7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGRGJCBWPRBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-sulfanylbenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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